N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide
Overview
Description
N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide is a useful research compound. Its molecular formula is C24H33N3O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.25219192 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMDA Receptor Antagonism and Neuropharmacology
Research involving compounds like amantadine (1-amino-adamantane) highlights the therapeutic potential of NMDA receptor antagonists in the central nervous system. Studies have shown that amantadine concentrations in postmortem brain tissue are distributed homogeneously across various brain areas, indicating its ability to penetrate the brain effectively. This property is crucial for the pharmacological management of neurological conditions such as Parkinson's disease, suggesting that similar compounds may also possess therapeutic applications in neuropharmacology due to their action on NMDA receptors and their distribution within the brain (Kornhuber et al., 1995).
Metabolism and Pharmacokinetics
The study on the metabolism and excretion of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the disposition of pharmacologically active compounds in humans. Understanding the metabolic pathways and excretion profiles is essential for the development of new therapeutic agents. The detailed analysis of metabolites and their excretion routes offers valuable information for predicting the behavior of similar compounds within the human body (Renzulli et al., 2011).
Resistance Surveillance in Viral Infections
The surveillance of resistance to antiviral treatments, such as the study conducted on influenza A in Phramongkutklao Hospital, underscores the importance of monitoring drug resistance. This type of research is crucial for managing and optimizing antiviral drug use in treating viral infections. Understanding the mechanisms of resistance can guide the development of new compounds that remain effective against resistant viral strains (Kramyoo et al., 2017).
Antiviral Drug Resistance and Influenza
Investigations into adamantane resistance in circulating human influenza A viruses highlight the adaptive nature of viral pathogens and the need for continual evolution in antiviral therapies. Such studies inform the development of next-generation antiviral agents capable of overcoming resistance mechanisms. The emergence of resistance necessitates the exploration of novel compounds with unique mechanisms of action to ensure the effectiveness of antiviral treatments (Pabbaraju et al., 2008).
Properties
IUPAC Name |
N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-16-8-20(2-3-21(16)26-22(28)15-27-4-6-30-7-5-27)25-23(29)24-12-17-9-18(13-24)11-19(10-17)14-24/h2-3,8,17-19H,4-7,9-15H2,1H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIJIETZYVKYAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)NC(=O)CN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.